molecular formula C8H6BrCl3O B1282872 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene CAS No. 26378-23-4

2-(2-Bromoethoxy)-1,3,5-trichlorobenzene

Cat. No. B1282872
CAS RN: 26378-23-4
M. Wt: 304.4 g/mol
InChI Key: GFLHGSIWKATBCA-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-1,3,5-trichlorobenzene is a compound that can be inferred to have a benzene ring substituted with three chlorine atoms and a 2-bromoethoxy group. While the provided papers do not directly discuss this compound, they offer insights into the behavior and characteristics of similar brominated and chlorinated benzene derivatives, which can be used to infer properties and reactivity patterns for 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene.

Synthesis Analysis

The synthesis of brominated benzene derivatives is often achieved through halogenation reactions. For instance, the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates involves a domino bromo-cyclization and elimination pathway . Although this specific method is not directly applicable to the synthesis of 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene, it demonstrates the reactivity of bromine in the presence of other halogens and organic substrates.

Molecular Structure Analysis

The molecular structure of brominated and chlorinated benzene derivatives has been extensively studied using various spectroscopic methods. For example, the molecular geometry of 2-bromo-1,4-dichlorobenzene was investigated using DFT calculations, revealing higher electronic density and providing insights into NMR, NBO, and natural atomic charge analyses . These computational methods can be applied to predict the molecular structure of 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions, including cyclization, elimination, and substitution. The reactivity of such compounds is influenced by the presence of electron-withdrawing groups, such as bromine and chlorine, which can activate the benzene ring towards nucleophilic attack . Additionally, the docking properties of these molecules suggest potential biological activity, as seen in the inhibitory activity against isopentenylpyrophosphate transferase for 2-bromo-1,4-dichlorobenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and chlorinated benzene derivatives can be deduced from experimental and computational studies. For instance, the crystal structures of related compounds provide information on molecular packing and intermolecular interactions . The vibrational spectra of chlorobenzene and bromobenzene in the liquid crystalline phase offer data on molecular dynamics and structure . Furthermore, the thermodynamic properties and solvent effects on absorption spectra of 1-bromo-2,3-dichlorobenzene have been analyzed, indicating potential applications as nonlinear optical materials .

Scientific Research Applications

Triazidation and Photochemical Applications

  • Trichlorobenzene derivatives, like 1,3,5-trichloro-2,4,6-trifluorobenzene, have been studied for their potential in forming triazides, which may be useful as photoactive cross-linking reagents in polymer chemistry and organic synthesis. These triazides are also explored for the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

Catalytic Oxidation and Environmental Cleanup

  • Catalytic studies have investigated the oxidation behavior of chlorinated benzenes like 1,3,5-trichlorobenzene. These studies are crucial in understanding the molecular structural properties affecting their oxidation rates, which is significant for environmental cleanup processes (Wang et al., 2015).

Dechlorination Methods

  • Advanced methods for the dechlorination of trichlorobenzenes, such as 1,3,5-trichlorobenzene, have been developed. These methods use palladium on carbon support and solid hydrazine hydrochloride, yielding benzene in a short reaction time. Such methods are important for the detoxification of harmful organic compounds (Rodríguez & Lafuente, 2002).

Photoluminescence Properties

  • Research on trichlorobenzene isomers, like 1,3,5-trichlorobenzene, has revealed their role as shape and luminescence tuners of nano/microcrystals. This includes their influence on the morphologies, structures, and photoluminescence properties of C70 nano/microcrystals (Liu et al., 2014).

Analytical Techniques

  • Analytical methods have been developed for determining trichlorobenzene isomers in water samples, highlighting the importance of these compounds in environmental monitoring (Russo & Avino, 2001).

Spectroscopic Studies

  • Spectroscopic studies, like the investigation of 2-bromo-1, 4-dichlorobenzene, provide insights into the molecular structure and reactivity of such compounds, which is crucial for understanding their behavior in various applications (Vennila et al., 2018).

properties

IUPAC Name

2-(2-bromoethoxy)-1,3,5-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl3O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLHGSIWKATBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543947
Record name 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethoxy)-1,3,5-trichlorobenzene

CAS RN

26378-23-4
Record name 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26378-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide (7.8 g, 0.195 mol) in water (20 ml) was added to a solution of 2,4,6-trichlorophenol (38.0 g, 0.192 mol) in ethanol (200 ml). 1,2-dibromoethane (47 g, 0.25 mol) was then added and the resultant mixture was refluxed overnight. On cooling, the solid was filtered off and the filtrate concentrated under reduced pressure. Ether was added to the residue and the solution was then washed with dilute sodium hydroxide solution and dried over anhydrous magnesium sulphate. After removal of the solvent by evaporation, the residue was recrystallised from ethanol to give 1-bromo-2-(2,4,6-trichlorophenoxy)ethane as a white solid (39.4 g). A mixture of the 1-bromo-2-(2,4,6-trichlorophenoxy) ethane (20.0 g, 0.066 mol), triethylamine (6.7 g, 0.066 mol) and propylamine (3.9 g, 0.066 mol) in ethanol (500 ml) was then refluxed overnight. After removal of the solvent by evaporation, the residue was dissolved in ether, washed with water and dried (MgSO4). Evaporation of the solvent left an oil which, after flash chromatography on silica gel using chloroform as the eluant, yielded N-propyl-N-2-(2,4,6-trichlorophenoxy)ethylamine as an oil (12.6 g).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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